2-([1,1'-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2h)-one
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Overview
Description
2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that features a benzofuran core structure substituted with a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2H)-one typically involves the condensation of 4-biphenylcarboxaldehyde with 6-hydroxybenzofuran-3(2H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is refluxed in a suitable solvent like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 2-([1,1’-Biphenyl]-4-ylmethylene)-6-oxobenzofuran-3(2H)-one.
Reduction: Formation of 2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3-ol.
Substitution: Formation of 2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2H)-one derivatives with substituted biphenyl groups.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2H)-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-([1,1’-Biphenyl]-4-ylmethylene)-6-oxobenzofuran-3(2H)-one
- 2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3-ol
- 2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2H)-one derivatives
Uniqueness
2-([1,1’-Biphenyl]-4-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H14O3 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H14O3/c22-17-10-11-18-19(13-17)24-20(21(18)23)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-13,22H |
InChI Key |
PLEVXULQDIYLNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Origin of Product |
United States |
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